molecular formula C9H8ClN3 B6273044 (1R)-1-azido-5-chloro-2,3-dihydro-1H-indene CAS No. 2044706-33-2

(1R)-1-azido-5-chloro-2,3-dihydro-1H-indene

Cat. No. B6273044
CAS RN: 2044706-33-2
M. Wt: 193.63 g/mol
InChI Key: NPBKYMVVVFANLE-SECBINFHSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and reactivity. It also includes understanding how these properties influence the behavior of the compound .

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how it exerts its effects at the molecular level .

Safety and Hazards

This involves understanding the risks associated with handling the compound, including its toxicity, flammability, and environmental impact .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-1-azido-5-chloro-2,3-dihydro-1H-indene involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2-chloro-3-nitrobenzoic acid", "ethyl 2-(bromomethyl)acrylate", "sodium azide", "sodium hydride", "palladium on carbon", "hydrogen gas", "acetic acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Reduction of 2-chloro-3-nitrobenzoic acid to 2-chloro-3-aminobenzoic acid using sodium hydride and palladium on carbon as a catalyst in the presence of hydrogen gas.", "Step 2: Esterification of 2-chloro-3-aminobenzoic acid with ethyl 2-(bromomethyl)acrylate using acetic acid as a solvent and sodium chloride as a catalyst.", "Step 3: Reduction of the resulting ester to the corresponding alcohol using sodium borohydride as a reducing agent.", "Step 4: Conversion of the alcohol to the corresponding tosylate using tosyl chloride and pyridine as a catalyst.", "Step 5: Substitution of the tosylate with sodium azide to form the corresponding azide.", "Step 6: Reduction of the nitro group to the corresponding amine using palladium on carbon as a catalyst in the presence of hydrogen gas.", "Step 7: Cyclization of the resulting amine to form (1R)-1-azido-5-chloro-2,3-dihydro-1H-indene using acetic acid as a solvent and sodium acetate as a catalyst." ] }

CAS RN

2044706-33-2

Molecular Formula

C9H8ClN3

Molecular Weight

193.63 g/mol

IUPAC Name

(1R)-1-azido-5-chloro-2,3-dihydro-1H-indene

InChI

InChI=1S/C9H8ClN3/c10-7-2-3-8-6(5-7)1-4-9(8)12-13-11/h2-3,5,9H,1,4H2/t9-/m1/s1

InChI Key

NPBKYMVVVFANLE-SECBINFHSA-N

Isomeric SMILES

C1CC2=C([C@@H]1N=[N+]=[N-])C=CC(=C2)Cl

Canonical SMILES

C1CC2=C(C1N=[N+]=[N-])C=CC(=C2)Cl

Purity

95

Origin of Product

United States

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